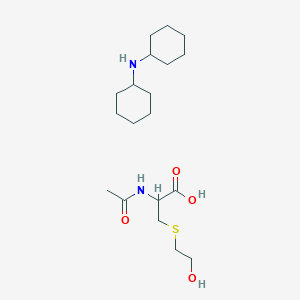
2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-acétamido-3-(2-hydroxyéthylsulfanyl)propanoïque ; N-cyclohexylcyclohexanamine est un composé qui combine les propriétés d’un dérivé d’acide aminé et d’une amine organique. Ce composé est connu pour ses caractéristiques structurelles uniques, qui comprennent un groupe acétamido, un groupe hydroxyethylsulfanyl et un fragment cyclohexylamine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 2-acétamido-3-(2-hydroxyéthylsulfanyl)propanoïque ; N-cyclohexylcyclohexanamine implique généralement plusieurs étapes. Une approche courante consiste à commencer par la L-cystéine, qui subit une acétylation pour former la N-acétyl-L-cystéine. Cet intermédiaire est ensuite mis à réagir avec le 2-bromoéthanol pour introduire le groupe hydroxyethylsulfanyl. L’étape finale consiste à former le sel de dicyclohexylammonium en faisant réagir le produit avec la N-cyclohexylcyclohexanamine .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent l’utilisation de réacteurs automatisés et de systèmes de purification. Les conditions réactionnelles, telles que la température, la pression et le choix du solvant, seraient soigneusement contrôlées pour garantir une qualité de produit constante .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-acétamido-3-(2-hydroxyéthylsulfanyl)propanoïque ; N-cyclohexylcyclohexanamine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyethylsulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe acétamido peut être réduit en amine.
Substitution : Le groupe hydroxyethyl peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.
Réduction : Des agents réducteurs comme l’hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation du groupe hydroxyethylsulfanyl peut produire des sulfoxydes ou des sulfones, tandis que la réduction du groupe acétamido peut produire des amines primaires .
Applications de la recherche scientifique
L’acide 2-acétamido-3-(2-hydroxyéthylsulfanyl)propanoïque ; N-cyclohexylcyclohexanamine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de construction dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son rôle potentiel dans la modification des protéines et l’activité enzymatique.
Médecine : Investigated for its antioxidant and radioprotective properties.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme activity.
Medicine: Investigated for its antioxidant and radioprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-acétamido-3-(2-hydroxyéthylsulfanyl)propanoïque ; N-cyclohexylcyclohexanamine implique son interaction avec diverses cibles moléculaires. Le groupe hydroxyethylsulfanyl peut agir comme un piégeur de radicaux libres, offrant des effets antioxydants. Le groupe acétamido peut interagir avec les enzymes, inhibant ou modifiant potentiellement leur activité. Le fragment cyclohexylamine peut améliorer la solubilité et la stabilité du composé, facilitant son utilisation dans diverses applications .
Comparaison Avec Des Composés Similaires
Composés similaires
N-acétyl-L-cystéine : Partage l’acétamido et le squelette de la cystéine, mais manque des groupes hydroxyethylsulfanyl et cyclohexylamine.
Mercaptoéthylcystéine : Structure similaire, mais sans le groupe acétamido.
L-cystéine : L’acide aminé parent, dépourvu des groupes acétamido et hydroxyethylsulfanyl.
Unicité
Propriétés
Formule moléculaire |
C19H36N2O4S |
|---|---|
Poids moléculaire |
388.6 g/mol |
Nom IUPAC |
2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C7H13NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)8-6(7(11)12)4-13-3-2-9/h11-13H,1-10H2;6,9H,2-4H2,1H3,(H,8,10)(H,11,12) |
Clé InChI |
XLGHARKAPCCVFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CSCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


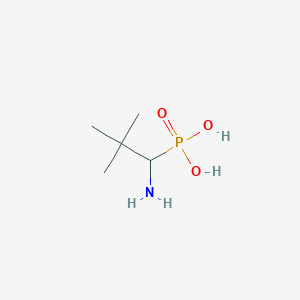
![Palladium, [2,6-bis[(4S,5S)-1-benzoyl-4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl-kappaN3]phenyl-kappaC]bromo-, (SP-4-3)-](/img/structure/B12324294.png)
![5,11-Dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12324301.png)
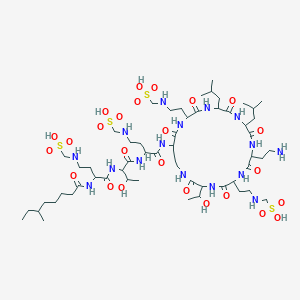
![Adenosine, 2-chloro-N-[(3-iodophenyl)methyl]-, 2',3',5'-triacetate](/img/structure/B12324311.png)
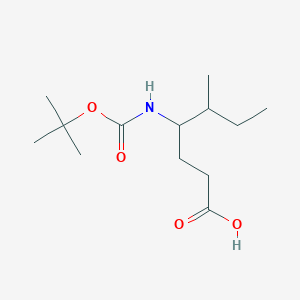

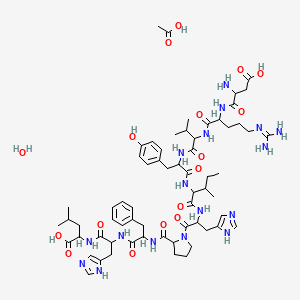


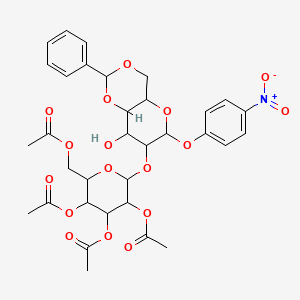
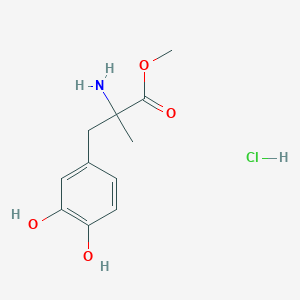
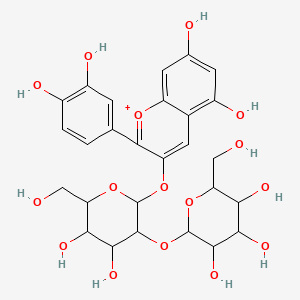
![4-[(2S)-2-Amino-2-carboxyethyl]-1-[(5S)-5-amino-5-carboxypentyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridinium Inner Salt](/img/structure/B12324379.png)
